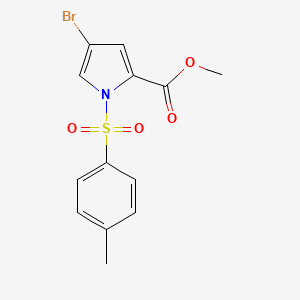

Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC13684499

Molecular Formula: C13H12BrNO4S

Molecular Weight: 358.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12BrNO4S |

|---|---|

| Molecular Weight | 358.21 g/mol |

| IUPAC Name | methyl 4-bromo-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C13H12BrNO4S/c1-9-3-5-11(6-4-9)20(17,18)15-8-10(14)7-12(15)13(16)19-2/h3-8H,1-2H3 |

| Standard InChI Key | MJKDZCWHALXSNT-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)Br |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)Br |

Introduction

Chemical Identity and Structural Features

Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate (C₁₃H₁₂BrNO₄S) has a molecular weight of 358.21 g/mol and belongs to the class of substituted pyrroles. The IUPAC name, methyl 4-bromo-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate, reflects its substituents: a bromine atom at position 4, a tosyl (p-toluenesulfonyl) group at position 1, and a methyl ester at position 2. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂BrNO₄S |

| Molecular Weight | 358.21 g/mol |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)Br |

| InChI Key | MJKDZCWHALXSNT-UHFFFAOYSA-N |

| PubChem CID | 58423453 |

The tosyl group enhances stability and directs regioselectivity in subsequent reactions, while the bromine atom serves as a leaving group in cross-coupling chemistry .

Synthesis and Reaction Conditions

The synthesis involves sequential functionalization of the pyrrole ring:

-

Tosylation: Introducing the tosyl group at position 1 under mild conditions (room temperature, inert atmosphere).

-

Bromination: Electrophilic substitution at position 4 using brominating agents like N-bromosuccinimide.

-

Esterification: Methylation of the carboxylic acid precursor via Fischer esterification or using dimethyl sulfate .

Critical parameters include:

-

Temperature Control: Tosylation proceeds at 25°C, while esterification requires reflux (≈100°C).

-

Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) facilitate Suzuki-Miyaura couplings with aryl boronic acids .

-

Yield Optimization: Reported yields range from 71% to 85%, depending on purification methods .

Reactivity and Mechanistic Insights

The compound participates in three primary reaction types:

-

Nucleophilic Aromatic Substitution: The bromine atom is displaced by nucleophiles (e.g., amines, alkoxides) under basic conditions.

-

Cross-Coupling Reactions: Palladium-catalyzed couplings (Suzuki, Stille) enable aryl-aryl bond formation .

-

Deprotection: The tosyl group is removable via hydrolysis with strong acids (e.g., H₂SO₄) or reductants (e.g., LiAlH₄) .

A notable example is its use in synthesizing geminal-dimethyl hydrodipyrrins, where enantiomeric resolution occurs via C–H···O interactions between the tosyl sulfonyl group and nitro functionalities .

Applications in Pharmaceutical and Material Science

Drug Development

The compound’s pyrrole core is a pharmacophore in antiviral and anticancer agents. For instance, derivatives have shown activity against hepatitis C virus (HCV) and solid tumors . Its role as a synthetic intermediate is highlighted in the preparation of kinase inhibitors and protease modulators.

Materials Chemistry

Functionalized pyrroles are precursors to conductive polymers and organic semiconductors. The electron-withdrawing tosyl group modulates electronic properties, enhancing charge transport in thin-film devices .

Analytical Characterization

Accurate characterization relies on:

-

NMR Spectroscopy: ¹H NMR signals at δ 7.16 (d, 1H) and 6.89 (d, 1H) confirm pyrrole protons, while δ 3.75 (s, 3H) corresponds to the methyl ester .

-

HPLC: Purity assessments (>95%) using C18 columns and acetonitrile/water gradients.

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 359.21.

Comparative Analysis with Analogues

Substituents significantly influence physical and chemical properties. For example:

| Property | Methyl 4-Bromo-1-Tosyl Derivative | Methyl 4-Bromo-1-Methyl Derivative |

|---|---|---|

| Molecular Weight | 358.21 g/mol | 218.05 g/mol |

| Melting Point | Not reported | 63–65°C |

| Boiling Point | Not reported | 263.1°C |

| Solubility | Low in H₂O; soluble in DCM, DMF | Moderate in polar aprotic solvents |

The tosyl group’s bulkiness reduces volatility compared to the methyl analogue, altering reactivity in SNAr reactions .

Recent Advances and Future Directions

A 2023 study revealed unexpected enantiomeric resolution in a by-product of hydrodipyrrin synthesis, where C–H···O interactions stabilized chiral centers . Future research may explore:

-

Catalytic Asymmetric Synthesis: Leveraging chiral ligands to control stereochemistry.

-

Bioconjugation: Developing pyrrole-based probes for bioimaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume